3-Hydroxy-1,3-di(4-pyridyl)-2-propen-1-one
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Overview
Description
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is a chemical compound known for its unique structure and properties It contains a hydroxy group and two pyridinyl groups attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of 4-pyridinecarboxaldehyde with 4-pyridinecarboxylic acid in the presence of a base, followed by oxidation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The double bond in the propenone backbone can be reduced to form a saturated compound.
Substitution: The pyridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a diketone.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase), which plays a role in glycolysis. This inhibition reduces glycolytic flux and suppresses glucose uptake, leading to cytostatic effects on transformed cells and suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
3-(pyridin-3-yl)-1-(pyridin-4-yl)prop-2-en-1-one: A similar compound with a different substitution pattern on the pyridinyl groups.
4-hydroxy-3-(pyridin-4-yl)but-2-en-1-one: A compound with a similar backbone but different functional groups.
Uniqueness
3-hydroxy-1,3-bis(pyridin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and pyridinyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10N2O2 |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-hydroxy-1,3-dipyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-9,16H |
InChI Key |
KEQVTWUWWKYNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=CC(=O)C2=CC=NC=C2)O |
Origin of Product |
United States |
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